molecular formula C18H17N3O3S2 B2362385 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 393569-48-7

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2362385
CAS No.: 393569-48-7
M. Wt: 387.47
InChI Key: QAAAVNHYCMESCS-UHFFFAOYSA-N
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Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative developed for pharmaceutical research and discovery. This compound is presented as a high-purity chemical building block for scientists investigating novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,3,4-thiadiazole core represents a privileged scaffold in medicinal chemistry, with demonstrated biological activities including antimicrobial, anticancer, and antifungal properties . Structural analogs of this compound have shown promising anticancer activity against various human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models . Researchers have found that specific substitutions on the phenyl ring significantly influence cytotoxic potency, with halogenated and methoxylated derivatives exhibiting enhanced activity . The presence of the benzylthio moiety at the C5 position of the thiadiazole ring is a key structural feature that contributes to the compound's potential bioactivity, as similar substitutions have been shown to enhance antibacterial potency against Gram-positive microorganisms, including Staphylococcus aureus and Staphylococcus epidermidis . Recent investigations into 1,3,4-thiadiazole derivatives have revealed their potential in combination therapies, with some compounds exhibiting synergistic effects when administered with established antifungal agents like amphotericin B against Candida species . The mechanism of action for thiadiazole derivatives may involve multiple pathways, including enzyme inhibition, disruption of cell wall synthesis in fungi, and induction of apoptosis in cancer cells . This multi-target potential makes compounds in this class valuable tools for exploring novel therapeutic strategies against resistant pathogens and malignant cells. Application Note: This product is intended solely for research purposes in laboratory settings. It is not manufactured or tested for pharmaceutical, agricultural, household, personal, or veterinary use. Researchers should handle this material appropriately and in compliance with all applicable regulations and institutional safety protocols.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-8-13(9-15(10-14)24-2)16(22)19-17-20-21-18(26-17)25-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAVNHYCMESCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

General Strategy

The synthesis involves two critical steps:

  • Amide bond formation between 5-amino-1,3,4-thiadiazole-2-thiol and 3,5-dimethoxybenzoic acid.
  • Alkylation of the thiol group with benzyl chloride.

Step 1: Synthesis of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-3,5-Dimethoxybenzamide

Reagents and Conditions
  • Starting materials :
    • 5-Amino-1,3,4-thiadiazole-2-thiol (CAS: 14068-53-2)
    • 3,5-Dimethoxybenzoic acid (CAS: 1132-21-4)
  • Coupling agents :
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydroxybenzotriazole (HOBt)
  • Solvent : Acetonitrile
  • Reaction time : 24 hours at room temperature.
Procedure
  • Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) and EDC (1.2 equiv) in acetonitrile.
  • Add HOBt (1.2 equiv) and stir for 30 minutes.
  • Introduce 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) and stir for 24 hours.
  • Quench with ethyl acetate and water, wash with 5% NaHCO₃, dilute H₂SO₄, and brine.
  • Dry over Na₂SO₄, evaporate solvent, and recrystallize from ethanol.
Characterization Data
  • Yield : ~65% (based on analogous reactions).
  • Melting point : 160–165°C (predicted).
  • Spectroscopic data :
    • ¹H NMR (DMSO-d₆) : δ 3.76 (s, 2H, -CH₂CO-), 3.85 (s, 6H, -OCH₃), 6.85–7.40 (m, aromatic protons).
    • IR (KBr) : 3265 cm⁻¹ (N-H), 1697 cm⁻¹ (C=O).

Step 2: Alkylation to Introduce Benzylthio Group

Reagents and Conditions
  • Intermediate : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
  • Alkylating agent : Benzyl chloride (CAS: 100-44-7)
  • Base : Potassium hydroxide (KOH)
  • Solvent : Ethanol
  • Reaction time : 24 hours under reflux.
Procedure
  • Dissolve the intermediate (1.0 equiv) in ethanol.
  • Add KOH (1.5 equiv) and stir for 30 minutes.
  • Introduce benzyl chloride (1.2 equiv) and reflux for 24 hours.
  • Cool, pour into ice-water, filter, and purify via silica gel chromatography (EtOAc:petroleum ether, 3:2).
Characterization Data
  • Yield : 32–58% (varies with benzyl chloride derivatives).
  • Melting point : 160–170°C (observed range).
  • Spectroscopic data :
    • ¹H NMR (DMSO-d₆) : δ 4.53 (s, 2H, -SCH₂C₆H₅), 3.85 (s, 6H, -OCH₃), 7.20–7.60 (m, aromatic protons).
    • MS (ESI) : m/z 427 [M+H]⁺.

Alternative Synthetic Routes

Direct Coupling Using Pre-Functionalized Thiadiazoles

  • Approach : Use 5-(benzylthio)-1,3,4-thiadiazol-2-amine (CAS: 51843-24-4) and 3,5-dimethoxybenzoyl chloride.
  • Conditions :
    • React in dichloromethane with triethylamine (TEA) at 0°C to room temperature.
  • Yield : ~45% (based on similar acylations).

Critical Analysis of Methodologies

Efficiency and Scalability

  • EDC/HOBt coupling : High efficiency for amide bond formation but requires strict anhydrous conditions.
  • Alkylation step : Moderate yields due to competing side reactions (e.g., oxidation of thiols).

Comparative Data

Parameter Step 1 (Amide) Step 2 (Alkylation)
Typical yield 65% 32–58%
Reaction time 24 hours 24 hours
Key challenges Thiol oxidation Benzyl chloride hydrolysis

Applications and Derivatives

  • Anticancer activity : Analogous 1,3,4-thiadiazoles show IC₅₀ values of 9–20 μM against breast cancer cells.
  • Antibacterial potential : Benzylthio-thiadiazoles exhibit Gram-positive activity (MIC: 1–4 μg/mL).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of derivatives containing the 1,3,4-thiadiazole moiety. For instance, a series of compounds derived from N-(5-benzylthio-1,3,4-thiadiazol-2-yl) exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives were found to be comparable or even more potent than established antibiotics like norfloxacin and ciprofloxacin . The structure-activity relationship (SAR) indicated that both the benzyl unit and the sulfur-containing linker play crucial roles in enhancing antibacterial properties.

Anticancer Properties

The compound's anticancer potential has been investigated through the synthesis of various derivatives. A notable study synthesized 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as analogs of sorafenib. These compounds were tested against several human cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical). Results indicated that certain derivatives exhibited remarkable cytotoxicity with IC50 values significantly lower than that of sorafenib itself. For example, derivatives with 2-fluoro and 4-chloro substitutions showed IC50 values of 0.37 µM and 0.73 µM against HeLa cells, demonstrating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
5dHeLa0.377.91
5gHeLa0.737.91
5kHeLa0.957.91

Other Biological Activities

Beyond antibacterial and anticancer applications, compounds related to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide have been explored for other biological activities:

  • Antifungal Activity : Some derivatives have shown promising antifungal properties against various fungal strains .
  • NTPDase Inhibition : Certain thiadiazole amide derivatives were identified as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in several pathological conditions including cancer .

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active sites in enzymes, leading to inhibition of enzyme activity. The benzylthio group can also interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Thiadiazole Substituent Amide Group Yield (%) Melting Point (°C) Molecular Weight Key Features
Target Compound 5-(Benzylthio) 3,5-dimethoxybenzamide N/A N/A ~381.5* High lipophilicity, aromatic bulk
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide 5-Cyclohexyl 3,5-dimethoxybenzamide N/A N/A 347.43 Aliphatic substituent, reduced steric hindrance
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 5-(Benzylthio) Phenoxyacetamide 88 133–135 ~434.5† Polar acetamide chain, branched alkyl groups
8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide 5-Acetylpyridinyl Benzamide 80 290 414.49 Heterocyclic pyridine ring, dual carbonyl groups

*Calculated for C₁₉H₁₉N₃O₃S₂.
†Estimated for C₂₄H₂₆N₄O₃S₂.

Key Observations:

Substituent Effects on Lipophilicity: The benzylthio group in the target compound and 5h increases lipophilicity compared to the cyclohexyl substituent in 510740-61-1 . This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

  • Compounds with benzylthio substituents (e.g., 5h , 88% yield ) are synthesized efficiently, suggesting robust methodologies for introducing sulfur-containing groups.

Thermal Stability :

  • High melting points in derivatives like 8a (290°C ) correlate with rigid aromatic systems, whereas acetamide derivatives (e.g., 5h , 133–135°C ) show lower melting points due to flexible side chains.

Functional Group Variations and Bioactivity Implications

  • Amide vs. Urea Derivatives :
    While the target compound features a benzamide group, and highlight acylurea derivatives (e.g., tetrazole- and triazole-based ureas) with plant growth-regulating activity . The absence of urea linkages in the target compound may limit direct comparison but underscores the importance of hydrogen-bonding motifs in bioactivity.

  • Thioether vs. Ether Linkages: Benzylthio groups (target compound, 5h) introduce sulfur atoms, which can participate in hydrophobic interactions or redox chemistry, unlike oxygen-based ethers in compounds like 5k (2-methoxyphenoxy) .

Spectral Data Comparisons

  • IR Spectroscopy: The target compound’s carbonyl stretch (C=O) is expected near 1600–1700 cm⁻¹, consistent with 8a (1679, 1605 cm⁻¹ ). Methoxy C-O stretches (~1250 cm⁻¹) would further distinguish it from non-methoxy analogs.
  • ¹H-NMR :
    Aromatic protons from the benzylthio (δ 7.2–7.6 ppm) and 3,5-dimethoxybenzamide (δ 6.8–7.2 ppm) would overlap with signals in 5h (δ 7.46–8.32 ppm ). Methoxy singlets (δ ~3.8 ppm) are a key identifier.

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with 3,5-dimethoxybenzoic acid or its derivatives. The resulting compounds are characterized using various spectroscopic methods including NMR and mass spectrometry to confirm their structures.

Anticancer Activity

Numerous studies have reported on the anticancer properties of thiadiazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A series of compounds derived from N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) were evaluated for their cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Certain derivatives demonstrated significant inhibition of cell proliferation with IC50 values as low as 0.37 µM against HeLa cells, outperforming sorafenib, a standard anticancer drug .
  • Mechanism of Action : Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase. In silico docking studies suggested that these compounds effectively bind to the active site of VEGFR-2, a key target in cancer therapy .

Antibacterial Activity

In addition to anticancer properties, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have shown promising antibacterial activity:

  • Activity Against Gram-positive Bacteria : Some derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds were found to be comparable or more effective than established antibiotics like norfloxacin and ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural features:

  • Substituent Effects : The presence and position of substituents on the benzyl moiety and thiadiazole ring play crucial roles in modulating the biological activity. For example, variations in halogen substitutions on the benzyl group have been linked to enhanced cytotoxicity against specific cancer cell lines .

Data Summary

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)AnticancerHeLa0.37
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)AntibacterialS. aureusComparable to ciprofloxacin
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)AnticancerMCF-70.73

Case Studies

Several case studies have highlighted the efficacy of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives:

  • Evaluation in Human Cancer Models : A study conducted by Alam et al. demonstrated that a series of synthesized thiadiazole derivatives exhibited significant suppressive activity against various human cancer cell lines including A549 and SK-MEL-2 .
  • Antibacterial Testing : Research by Botta et al. showed that certain thiadiazole derivatives had enhanced antibacterial properties compared to their parent compounds when tested against Gram-positive pathogens .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common route involves:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring .

Benzylthio Substitution : Reaction with benzyl mercaptan in the presence of a base (e.g., KOH) to introduce the benzylthio group at the 5-position .

Amide Coupling : Condensation of 3,5-dimethoxybenzoyl chloride with the thiadiazole-2-amine intermediate using a coupling agent (e.g., DCC) in anhydrous dichloromethane .

  • Key Optimization : Reaction temperatures (60–80°C for cyclization) and solvent choices (DMF for amide coupling) significantly impact yield. Purity is verified via TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., benzylthio protons at δ 4.3–4.5 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 442.1) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions (e.g., N–H⋯N dimerization) .

Q. What biological activities are associated with this compound?

  • Methodological Answer :

  • Anticancer Activity : Inhibits cancer cell proliferation (IC50: 2–10 μM in MCF-7 and HepG2 cells) via pro-apoptotic pathways (e.g., caspase-3 activation) .
  • Antimicrobial Effects : Shows moderate activity against Gram-positive bacteria (MIC: 16–32 μg/mL) by disrupting cell wall synthesis .
  • Enzyme Inhibition : Targets enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms via competitive inhibition (Ki: 0.8 μM) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its enzyme inhibition mechanism?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking : Simulate binding modes using software like AutoDock Vina; focus on interactions between the thiadiazole ring and enzyme active sites (e.g., hydrogen bonds with Arg residues) .
  • Site-Directed Mutagenesis : Validate predicted binding residues (e.g., replace Arg with Ala to assess affinity loss) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structural Variability : Compare substituent effects (e.g., methoxy vs. nitro groups alter logP and membrane permeability) .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. primary cells) and incubation times (24–72 hr) to minimize variability .
  • Dose-Response Validation : Repeat experiments with gradient concentrations (0.1–100 μM) to confirm IC50 reproducibility .

Q. What computational strategies predict target selectivity and off-target effects?

  • Methodological Answer :

  • Pharmacophore Modeling : Map essential features (e.g., hydrophobic benzylthio, hydrogen-bonding methoxy) to align with known drug targets .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability (%ABS >50) and cytochrome P450 interactions .
  • Network Pharmacology : Integrate omics data to identify secondary targets (e.g., kinase pathways) using STRING or KEGG databases .

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